A Comprehensive Technical Guide to the Physical Properties of 5-Chlorothiophene-3-carboxylic Acid
A Comprehensive Technical Guide to the Physical Properties of 5-Chlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorothiophene-3-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structural features, including the thiophene ring, carboxylic acid group, and chlorine substituent, impart specific physicochemical properties that are critical for its application in the synthesis of more complex molecules, including active pharmaceutical ingredients. This technical guide provides a detailed overview of the known physical properties of 5-Chlorothiophene-3-carboxylic acid, outlines general experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.
Core Physical Properties
The physical characteristics of 5-Chlorothiophene-3-carboxylic acid are fundamental to its handling, reactivity, and incorporation into synthetic pathways. The following table summarizes the key physical property data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClO₂S | [1][2] |
| Molecular Weight | 162.59 g/mol | [1][2] |
| Appearance | White to beige solid | [3] |
| Melting Point | Approximately 60-65 °C | [3] |
| Boiling Point | 287 °C at 760 mmHg | [4] |
| Density | 1.573 g/cm³ | [4] |
| CAS Number | 36157-42-3 | [1] |
Solubility Profile
The solubility of 5-Chlorothiophene-3-carboxylic acid in various solvents is a critical parameter for its use in synthesis and formulation.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethanol | Soluble | [3] |
Experimental Protocols
While specific experimental procedures for the determination of the physical properties of 5-Chlorothiophene-3-carboxylic acid are not extensively detailed in publicly available literature, the following sections describe general, standardized methodologies that are routinely employed in chemical research for such characterizations.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
General Protocol:
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Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, which is sealed at one end.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
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Observation: The temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination
Assessing the solubility of a compound is crucial for reaction setup and purification.
General Protocol:
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Solvent Selection: A range of representative solvents (polar, non-polar, protic, aprotic) are chosen for the assessment.
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Sample Preparation: A pre-weighed amount of the compound is added to a known volume of the selected solvent in a vial at a controlled temperature.
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Equilibration: The mixture is agitated (e.g., by stirring or sonication) for a sufficient period to ensure equilibrium is reached.
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Observation and Quantification: The mixture is visually inspected for the presence of undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.
General Protocol (Potentiometric Titration):
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Sample Preparation: A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
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Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.
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Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added in small, known volumes.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Logical Workflow for Physical Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a newly synthesized or acquired chemical compound like 5-Chlorothiophene-3-carboxylic acid.
Conclusion
This technical guide provides a consolidated source of information on the physical properties of 5-Chlorothiophene-3-carboxylic acid for the scientific community. The tabulated data offers a quick reference for researchers, while the outlined general experimental protocols provide a foundational understanding of how these critical parameters are determined. The provided workflow illustrates a systematic approach to the characterization of chemical compounds, which is essential for ensuring data quality and reproducibility in research and development. As a key intermediate in various synthetic applications, a thorough understanding of the physical properties of 5-Chlorothiophene-3-carboxylic acid is paramount for its effective utilization.
